molecular formula C17H22ClNS B5193656 4-[2-(4-Butan-2-ylphenyl)sulfanylethyl]pyridine;hydrochloride

4-[2-(4-Butan-2-ylphenyl)sulfanylethyl]pyridine;hydrochloride

Cat. No.: B5193656
M. Wt: 307.9 g/mol
InChI Key: PVGCBPANFARHCW-UHFFFAOYSA-N
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Description

4-[2-(4-Butan-2-ylphenyl)sulfanylethyl]pyridine;hydrochloride is a compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields such as chemistry, biology, and medicine. The presence of the pyridine ring and the butan-2-ylphenyl group in its structure makes it a compound of interest for researchers.

Properties

IUPAC Name

4-[2-(4-butan-2-ylphenyl)sulfanylethyl]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NS.ClH/c1-3-14(2)16-4-6-17(7-5-16)19-13-10-15-8-11-18-12-9-15;/h4-9,11-12,14H,3,10,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGCBPANFARHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)SCCC2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Butan-2-ylphenyl)sulfanylethyl]pyridine;hydrochloride typically involves the reaction of 4-butan-2-ylphenylthiol with 2-bromoethylpyridine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of 4-[2-(4-Butan-2-ylphenyl)sulfanylethyl]pyridine;hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Butan-2-ylphenyl)sulfanylethyl]pyridine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridinium ring can be reduced to form the corresponding piperidine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring or the butan-2-ylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine and butan-2-ylphenyl derivatives.

Scientific Research Applications

4-[2-(4-Butan-2-ylphenyl)sulfanylethyl]pyridine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(4-Butan-2-ylphenyl)sulfanylethyl]pyridine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the pyridine ring can interact with nucleic acids, influencing gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-Butylphenyl)sulfanylethyl]pyridine;hydrochloride
  • 4-[2-(4-Isopropylphenyl)sulfanylethyl]pyridine;hydrochloride
  • 4-[2-(4-Methylphenyl)sulfanylethyl]pyridine;hydrochloride

Uniqueness

4-[2-(4-Butan-2-ylphenyl)sulfanylethyl]pyridine;hydrochloride is unique due to the presence of the butan-2-yl group, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

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